molecular formula C17H16BrFN6O4 B1663549 MK-8245 CAS No. 1030612-90-8

MK-8245

货号 B1663549
CAS 编号: 1030612-90-8
分子量: 467.2 g/mol
InChI 键: UJEAABFSXKCSGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MK-8245 is a potent, liver-targeting inhibitor of stearoyl-CoA desaturase (SCD) with IC50 of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . It has anti-diabetic and anti-dyslipidemic efficacy .


Molecular Structure Analysis

The molecular formula of MK-8245 is C17H16BrFN6O4 . It contains a tetrazole acetic acid moiety, which is the key molecule for OATPs recognition and liver-targeting .


Physical And Chemical Properties Analysis

MK-8245 has a molecular weight of 467.255 g/mol . It is a solid substance . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available literature.

科研应用

肝靶向治疗糖尿病和血脂异常

MK-8245主要作为一种肝靶向的硬脂酰辅酶A去饱和酶(SCD)抑制剂开发,已被研究用于治疗糖尿病和血脂异常。研究人员专注于设计肝靶向的SCD抑制剂,以特异性靶向肝脏,被认为在治疗效果中至关重要,同时最大限度地减少与不良反应相关的组织暴露。MK-8245展示了有前途的临床前抗糖尿病和抗血脂异常效果,表明在这些疾病方面存在显著的治疗窗口(Oballa et al., 2011)

在癌症治疗中的作用

MK-8245的另一个重要应用是在癌症治疗中。一项研究检查了携带野生型TP53基因的晚期实体瘤患者中MK-8245的应用。该研究旨在确定安全有效的剂量,评估肿瘤反应,并将生物标志物与反应相关联。研究发现,MK-8245激活了p53途径,具有可接受的安全性概况,并在部分反应和无进展生存方面显示了临床活性,尤其是在脂肪肉瘤患者中,值得进一步调查(Wagner et al., 2017)

其他研究领域

MK-8245还在不直接涉及其医学应用的不同背景下进行了研究。这些包括在天体物理学、流体动力学和材料科学领域的研究。例如,微波动力感应探测器(MKIDs)已经成为一种新型低温探测器技术,在观测天文学、粒子物理学、材料科学和THz成像中非常有用。MKIDs,包括MK-8245,在其可扩展性和灵敏度方面备受赞誉,为跨学科科学领域的应用提供了有前途的可能性(Ulbricht et al., 2021)

Safety And Hazards

MK-8245 is considered toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles and chemical impermeable gloves, is advised .

性质

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAABFSXKCSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145625
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-8245

CAS RN

1030612-90-8
Record name MK-8245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8245
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8245
Reactant of Route 2
MK-8245
Reactant of Route 3
MK-8245
Reactant of Route 4
MK-8245
Reactant of Route 5
Reactant of Route 5
MK-8245
Reactant of Route 6
Reactant of Route 6
MK-8245

Citations

For This Compound
154
Citations
RM Oballa, L Belair, WC Black, K Bleasby… - Journal of medicinal …, 2011 - ACS Publications
… These efforts led to the discovery of MK-8245 (7), a potent, liver-targeted SCD inhibitor with preclinical antidiabetic and antidyslipidemic efficacy with a significantly improved therapeutic …
Number of citations: 135 pubs.acs.org
M Girardin, SJ Dolman, S Lauzon… - … Process Research & …, 2011 - ACS Publications
… toxicity liabilities, our medicinal chemistry colleagues designed MK-8245, a potent and liver-… , we required a practical synthesis of MK-8245, suitable for the kilogram scale preparation of …
Number of citations: 25 pubs.acs.org
N Lachance, Y Gareau, S Guiral, Z Huang… - Bioorganic & medicinal …, 2012 - Elsevier
… , MK-8245 demonstrated a therapeutic window for liver-lipid efficacy in the absence of AEs after 4 weeks of chronic dosing in mice. Following the discovery of MK-8245, … lead MK-8245 to …
Number of citations: 32 www.sciencedirect.com
M Girardin, SJ Dolman, S Lauzon, SG Ouellet… - …, 2011 - thieme-connect.com
… MK-8245 is a liver-targeted SCD-1 inhibitor with potential for the treatment of type-2 diabetes, dyslipidemia, and obesity. Comment: The synthesis depicted delivered> 2.5 kg of MK-8245 …
Number of citations: 0 www.thieme-connect.com
DA Powell, WC Black, K Bleasby, CC Chan… - Bioorganic & medicinal …, 2011 - Elsevier
… We sought compounds with a liver:Harderian gland ratio of >20:1 at 6 h as MK-8245 fully inhibited liver SCD activity with minimal inhibition in Harderian glands at this ratio (21:1 at 6 h …
Number of citations: 22 www.sciencedirect.com
Y Uto - Chemistry and physics of lipids, 2016 - Elsevier
… MK-8245 was reported to have advanced to Phase 2 human clinical studies for the treatment of type 2 diabetes mellitus and inadequate glycemic control. The development of MK-8245 …
Number of citations: 65 www.sciencedirect.com
N Lachance, S Guiral, Z Huang, JP Leclerc… - Bioorganic & medicinal …, 2012 - Elsevier
… MK-8245 … MK-8245, our group continued our efforts on the identification of structurally diverse liver-targeted SCD inhibitors for the selection of a back-up compound to our lead MK-8245 …
Number of citations: 18 www.sciencedirect.com
K Pinkham, DJ Park, A Hashemiaghdam, AB Kirov… - Stem cell reports, 2019 - cell.com
… We primarily focused on SCD1, and first validated an increased sensitivity of FCs derived from two additional GSC lines to SCD1 inhibitors (MK-8245 and CAY10566 [CAY]) compared …
Number of citations: 67 www.cell.com
N Deutsch, J Dogiparthi, R Priefer - Medical Research Archives, 2020 - esmed.org
… One such pyridazine-based inhibitor is MK8245 (Figure 7) with an IC50 of 1nM developed by … MK-8245 is currently in phase II clinical trials.Another inhibitor that works via a similar …
Number of citations: 3 esmed.org
H Kim, AC Daugherty, S Mujahid, II Hakim, A Pandey… - Cancer Research, 2023 - AACR
Glioblastoma (GBM) is an aggressive, highly invasive tumor that has a 5-year survival rate of less than 5%, with median survival of approximately 15 months. Treatment options for …
Number of citations: 0 aacrjournals.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。